Cobalt(II) thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

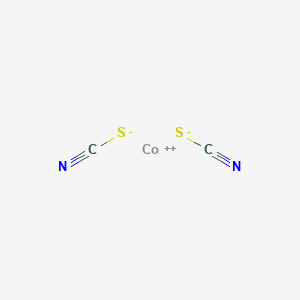

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection of Cocaine:

Cobaltous thiocyanate serves as a key component in the Scott test, a well-established screening method for the presence of cocaine. The test relies on the formation of a blue precipitate when cocaine interacts with cobaltous thiocyanate in acidic conditions []. While considered a reliable initial screening tool, the Scott test has limitations and requires confirmation with more specific methods like gas chromatography-mass spectrometry (GC-MS) [].

Analytical Chemistry:

Cobaltous thiocyanate finds use in various analytical chemistry techniques due to its ability to form colored complexes with specific functional groups. It can be employed for the:

- Determination of organic bases: By forming blue-colored ion pairs with certain organic bases, cobaltous thiocyanate allows for their qualitative and quantitative analysis [].

- Detection of nonionic surfactants: The "mixed aggregate method" utilizing cobaltous thiocyanate offers an alternative approach to identify nonionic surfactants in environmental samples [].

- Analysis of pharmaceutical preparations: The formation of colored complexes with certain pharmaceuticals enables their estimation using cobaltous thiocyanate as a colorimetric reagent [].

Material Science Research:

Cobaltous thiocyanate serves as a precursor for the synthesis of single-chain magnetic coordination complexes, which are materials with intriguing magnetic properties. These complexes hold potential applications in various fields, including data storage, molecular spintronics, and catalysis [].

Cobalt(II) thiocyanate, with the chemical formula Co(SCN)₂, is an inorganic compound that plays a significant role in various chemical processes and applications. It exists primarily as a coordination polymer in its anhydrous form, characterized by a layered structure. The trihydrate form, Co(SCN)₂(H₂O)₃, is commonly utilized in analytical chemistry for testing purposes, particularly in the cobalt thiocyanate test for detecting cocaine. This test has garnered attention due to its propensity for false positives, leading to legal and forensic complications .

Additionally, cobalt(II) thiocyanate can react with other organic compounds, such as cocaine hydrochloride and lidocaine, producing distinct colored complexes that are used in forensic tests . The reaction with cocaine hydrochloride results in a blue precipitate, while lidocaine produces needle-like crystals .

Research indicates that cobalt(II) thiocyanate has biological implications, particularly in toxicology. As a component of certain tests for illicit drugs, it can lead to false positives when interacting with substances like lidocaine and diphenhydramine. This interaction raises concerns about its specificity and reliability in forensic applications .

Cobalt(II) thiocyanate can be synthesized through several methods:

- Salt Metathesis: A common method involves the reaction of cobalt(II) sulfate with barium thiocyanate:\ce{CoSO4+Ba(SCN)2->BaSO4(s)+Co(SCN)2}

- Reaction with Hexakisacetonitrile Cobalt(II) Tetrafluoroborate: This method utilizes potassium thiocyanate to yield cobalt(II) thiocyanate:\ce{[Co(NCMe)6](BF4)2+2KSCN->2KBF4+Co(SCN)2}

- Hydration: The trihydrate form can be prepared by dissolving cobalt(II) thiocyanate in water under controlled conditions .

Cobalt(II) thiocyanate is primarily used in:

- Forensic Testing: It is integral to the cobalt thiocyanate test (Scott test), which detects cocaine and its derivatives.

- Analytical Chemistry: Employed for qualitative analysis of metal ions due to its colorimetric properties.

- Coordination Chemistry: Acts as a model compound for studying coordination complexes and their properties .

Studies on cobalt(II) thiocyanate highlight its interactions with various substances. The formation of colored complexes during reactions with organic bases has been extensively documented. For instance, the interaction with cocaine hydrochloride produces a blue precipitate that complicates the interpretation of results due to potential false positives from other substances like lidocaine .

Cobalt(II) thiocyanate shares similarities with several related compounds. Below is a comparison highlighting its unique aspects:

| Compound | Formula | Characteristics |

|---|---|---|

| Cobalt(I) thiocyanate | Co(SCN) | Less stable than Cobalt(II), often used in lower oxidation states. |

| Cobalt(III) thiocyanate | Co(SCN)₃ | More stable and often forms different complexes compared to Cobalt(II). |

| Copper(I) thiocyanate | Cu(SCN) | Exhibits different reactivity patterns; often used in organic synthesis. |

| Iron(III) thiocyanate | Fe(SCN)₃ | Known for its deep red color; used in analytical chemistry for colorimetric assays. |

Cobalt(II) thiocyanate is unique due to its specific interactions leading to distinct color changes that are essential for drug testing applications, setting it apart from other transition metal thiocyanates .

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard